Methylthiomethyl Acetate
Overview
Description
Methylthiomethyl acetate is a chemical compound that can be synthesized through various chemical reactions involving thiomethylation processes. It is a compound that has been studied for its potential applications in modifying heterocyclic compounds and can be transformed into other chemical structures such as sulfones and sulfoxides .
Synthesis Analysis
The synthesis of methylthiomethyl acetate can be achieved through different methods. One efficient approach involves the methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide (DMSO), which yields moderate to good results. The choice of DMSO activator and its amount significantly influences the chemoselectivity of this process . Another method includes the reaction of methyl chloroacetate with sodium methanethiolate in the presence of a phase transfer catalyst, tetramethyl ammonium bromide, which results in a 78.5% yield of methyl(methylthio) acetate .
Molecular Structure Analysis
The molecular structure of compounds related to methylthiomethyl acetate has been determined using various spectroscopic techniques and theoretical calculations. For instance, the structure of methyl acetate has been studied using electron diffraction, microwave, and infrared spectroscopy, supplemented by ab initio calculations, revealing a planar heavy-atom skeleton in the syn conformation .
Chemical Reactions Analysis
Methylthiomethyl acetate can undergo various chemical reactions. It can be rapidly converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions. This conversion involves a complex scheme of consecutive and parallel steps, starting with the hydrolysis of the ester . Additionally, methylthiomethyl acetate can be used in the synthesis of heterocyclic compounds, such as pyrazolo[4,3-c]pyridines, by reacting with methylthiocyanate in the presence of nickel(II) acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of methylthiomethyl acetate and related compounds have been investigated through experimental and theoretical methods. For example, the spectroscopic, electronic, and thermodynamic properties of related acetate molecules have been studied using DFT and HF methods, providing insights into molecular orbitals, bond lengths, bond angles, and other properties . The barriers to rotation around the C-O bonds in esters, such as methyl acetate, have also been calculated, offering an understanding of the factors that control the geometry at a carbonyl group .
Scientific Research Applications
Modification in Heterocycles
- Application : Efficient methylthiomethylation of pyrroloisoquinolines and pyrroloquinolines using ammonium acetate and dimethyl sulfoxide. Methylthiomethylated heterocycles are obtained in moderate to good yields, with scalability and easy transformation to sulfone and sulfoxide (Li, Chen, & Cui, 2022).
Electrophilic Methylthiomethylation
- Application : Methylthiomethylation of enol ethers and activated aromatic compounds, using dimethyl sulphoxide–acetic anhydride. Demonstrated in the synthesis of macrocycles like octamethyl-dithia-diaza-cyclohexadecane (McCrindle, McAlees, & Stephenson, 1981).
Preparation of Methylthiomethyl p-Tolyl Sulfone
- Application : Preparation of methylthiomethyl p-tolyl sulfone using Pummerer reaction, indicating the versatility of methylthiomethyl acetate in organic synthesis (Ogura et al., 1983).
Kinetics of Conversion into Bis(methylthio)methane
- Application : Acid-catalyzed conversion of methylthiomethyl acetate into bis(methylthio)methane, indicating its role in chemical synthesis and reaction kinetics analysis (Zaraisky, 2008).
Methyl Acetate in Lithium-Ion Batteries
- Application : Use of methyl acetate as a co-solvent in lithium-ion batteries, highlighting its potential in enhancing the rate capability and overall performance of electric vehicle batteries (Li et al., 2018).
Protection and Methylation of Hydroxyl Groups
- Application : Methylthiomethyl ethers, derived from methylthiomethyl acetate, are used for the protection and methylation of hydroxyl groups in organic compounds (Pojer & Angyal, 1978).
Cleaving Methyl and Methylthiomethyl Ethers
- Application : Use of methylthiomethyl acetate in cleaving ethers to produce acetates, demonstrating its utility in organic synthesis (Barua, Sharma, & Baruah, 1983).
Hydrolysis of Methyl Acetate
- Application : Research on the hydrolysis of methyl acetates, emphasizing its significance in various chemical production processes (Jun, 2012).
Gamma-Thiomethylation of Butenoic Acid Derivatives
- Application : Conversion of methylthiomethyl esters into gamma-methylthiomethyl substituted methyl esters, showcasing its use in advanced organic transformations (Jarošková et al., 1998).
Nucleophilic Methylthiolation Methodology
- Application : Methylthiomethyl esters as reagents in methylthiolation of various compounds, highlighting the method's low cost and wide applicability (Carvalho et al., 2020).
properties
IUPAC Name |
methylsulfanylmethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMNXCSNFGGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936941 | |
Record name | (Methylsulfanyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylthiomethyl Acetate | |
CAS RN |
16437-69-7 | |
Record name | Methanol, (methylthio)-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methylsulfanyl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthiomethyl Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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